An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-methyloxazole-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-methyloxazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-methyloxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this paper presents a plausible and robust synthetic pathway based on established chemical principles, specifically a modified Robinson-Gabriel synthesis. Furthermore, this guide furnishes detailed characterization data, including spectroscopic and physical properties, derived from closely related structural analogs to provide a reliable reference for researchers in the field. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and characterization logic.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, natural products, and functional materials. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, have made them a focal point of extensive research in drug discovery. The substituent pattern on the oxazole ring plays a crucial role in modulating the pharmacological profile of these molecules.
This guide focuses on Methyl 5-methyloxazole-2-carboxylate, a specific isomer with potential as a key intermediate or a bioactive compound itself. The presence of a methyl group at the C5 position and a methyl ester at the C2 position offers distinct electronic and steric properties that are valuable for molecular design and structure-activity relationship (SAR) studies.
Given the current scarcity of published data for this specific compound, this document outlines a proposed synthetic route and provides a comprehensive set of expected characterization data based on analogous compounds. This approach is intended to empower researchers with the necessary information to synthesize and identify Methyl 5-methyloxazole-2-carboxylate in a laboratory setting.
Proposed Synthesis of Methyl 5-methyloxazole-2-carboxylate
A reliable method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis, which involves the dehydration and cyclization of an N-acyl-α-amino ketone. The following multi-step pathway is proposed, starting from the readily available amino acid, L-alanine.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for Methyl 5-methyloxazole-2-carboxylate.
Experimental Protocols
Step 1: Synthesis of N-Boc-1-aminopropan-2-one
-
Protection of L-alanine: To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-L-alanine.
-
Weinreb Amide Formation: Dissolve N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq). Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction at room temperature for 18 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to yield the Weinreb amide.
-
Ketone Formation: Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methylmagnesium bromide (MeMgBr) (1.5 eq, 3.0 M solution in diethyl ether) dropwise. Stir the reaction at 0 °C for 2 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry and concentrate the organic layer to afford N-Boc-1-aminopropan-2-one.
Step 2: Synthesis of 1-Aminopropan-2-one
-
Deprotection: Dissolve N-Boc-1-aminopropan-2-one (1.0 eq) in DCM. Add trifluoroacetic acid (TFA) (5.0 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting salt is used in the next step without further purification.
Step 3: Acylation and Cyclization to form Methyl 5-methyloxazole-2-carboxylate
-
Acylation: Suspend the 1-aminopropan-2-one salt (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (3.0 eq) followed by the dropwise addition of methyl oxalyl chloride (1.1 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Cyclization and Dehydration: Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (POCl3) (2.0 eq). Heat the mixture to reflux for 3 hours. Cool to room temperature and carefully pour onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 5-methyloxazole-2-carboxylate.
Characterization of Methyl 5-methyloxazole-2-carboxylate
As direct experimental data for the title compound is not available, the following tables summarize its predicted properties and the experimental data for a structurally analogous compound, Methyl benzo[d]oxazole-2-carboxylate, which shares the key methyl oxazole-2-carboxylate substructure.[1] This information serves as a reliable proxy for the expected physical and spectroscopic characteristics.
Physical and Chemical Properties
| Property | Predicted/Analog Value | Source |
| Molecular Formula | C6H7NO3 | - |
| Molecular Weight | 141.12 g/mol | - |
| Appearance | Colorless to pale yellow solid/oil | Predicted |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate | Predicted |
Spectroscopic Data
The following data for Methyl benzo[d]oxazole-2-carboxylate (CAS: 27383-86-4) is provided as a reference for the expected spectroscopic features of the oxazole ring and the methyl ester group.[1][2]
| Technique | Expected Chemical Shifts / Bands for Methyl 5-methyloxazole-2-carboxylate (Predicted/Analog-based) |
| ¹H NMR | δ (ppm): ~7.0-7.5 (s, 1H, H4-oxazole), ~3.9 (s, 3H, OCH3), ~2.4 (s, 3H, C5-CH3) |
| ¹³C NMR | δ (ppm): ~160 (C=O, ester), ~155-160 (C2-oxazole), ~145-150 (C5-oxazole), ~125-130 (C4-oxazole), ~52 (OCH3), ~10-15 (C5-CH3) |
| IR Spectroscopy | ν (cm⁻¹): ~1730-1750 (C=O stretch, ester), ~1600-1650 (C=N stretch, oxazole), ~1200-1300 (C-O stretch, ester) |
| Mass Spectrometry | m/z: 141.04 (M⁺), other fragments corresponding to loss of OCH3, COOCH3. |
Disclaimer: The spectroscopic data presented is based on predictions and data from the analogous compound Methyl benzo[d]oxazole-2-carboxylate and should be used as a guideline. Actual experimental values may vary.
Characterization Workflow
Caption: Workflow from purified product to full characterization.
Safety Precautions
Standard laboratory safety procedures should be followed when performing the synthesis and characterization described in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The reagents used, particularly methyl oxalyl chloride, phosphorus oxychloride, and trifluoroacetic acid, are corrosive and/or toxic and should be handled with extreme care.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of Methyl 5-methyloxazole-2-carboxylate. By leveraging established synthetic methodologies and analogous compound data, this document aims to bridge the information gap in the current scientific literature. The provided protocols and characterization data will be a valuable resource for researchers and professionals in medicinal chemistry and drug development, enabling them to access and explore the potential of this and related oxazole derivatives. The successful synthesis and characterization of this compound will undoubtedly contribute to the expanding library of heterocyclic scaffolds for future therapeutic innovations.
